molecular formula C20H13ClN2O2 B4279407 6-chloro-2-imino-N-1-naphthyl-2H-chromene-3-carboxamide

6-chloro-2-imino-N-1-naphthyl-2H-chromene-3-carboxamide

Cat. No. B4279407
M. Wt: 348.8 g/mol
InChI Key: AFZVMJUGNNUXRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-2-imino-N-1-naphthyl-2H-chromene-3-carboxamide, also known as CINPA1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer and other diseases. This compound has been found to inhibit the activity of the protein called Sec14-like phosphatidylinositol transfer protein (PITPNC1), which is involved in the regulation of various cellular processes, including cell proliferation, migration, and invasion.

Mechanism of Action

The mechanism of action of 6-chloro-2-imino-N-1-naphthyl-2H-chromene-3-carboxamide involves the inhibition of PITPNC1, which is involved in the regulation of various cellular processes, including the synthesis and metabolism of phospholipids. By inhibiting PITPNC1, 6-chloro-2-imino-N-1-naphthyl-2H-chromene-3-carboxamide disrupts the balance of phospholipid metabolism, leading to the inhibition of cell proliferation, migration, and invasion.
Biochemical and Physiological Effects:
6-chloro-2-imino-N-1-naphthyl-2H-chromene-3-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, migration, and invasion, induction of apoptosis, and disruption of phospholipid metabolism. These effects have been observed in various cancer cell lines and animal models, suggesting that 6-chloro-2-imino-N-1-naphthyl-2H-chromene-3-carboxamide may have therapeutic potential in cancer and other diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 6-chloro-2-imino-N-1-naphthyl-2H-chromene-3-carboxamide in lab experiments include its high purity and yield, as well as its well-characterized mechanism of action. The limitations of using 6-chloro-2-imino-N-1-naphthyl-2H-chromene-3-carboxamide in lab experiments include its limited solubility in aqueous solutions, which may require the use of organic solvents, and its potential toxicity at high concentrations.

Future Directions

For research on 6-chloro-2-imino-N-1-naphthyl-2H-chromene-3-carboxamide include the optimization of its synthesis and formulation for clinical use, the identification of its specific molecular targets and downstream signaling pathways, and the evaluation of its therapeutic potential in preclinical and clinical studies. Additionally, the development of new derivatives and analogs of 6-chloro-2-imino-N-1-naphthyl-2H-chromene-3-carboxamide may lead to the discovery of more potent and selective inhibitors of PITPNC1, which could have even greater therapeutic potential.

Scientific Research Applications

6-chloro-2-imino-N-1-naphthyl-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been found to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer. 6-chloro-2-imino-N-1-naphthyl-2H-chromene-3-carboxamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a promising approach for cancer treatment.

properties

IUPAC Name

6-chloro-2-imino-N-naphthalen-1-ylchromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O2/c21-14-8-9-18-13(10-14)11-16(19(22)25-18)20(24)23-17-7-3-5-12-4-1-2-6-15(12)17/h1-11,22H,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZVMJUGNNUXRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC4=C(C=CC(=C4)Cl)OC3=N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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